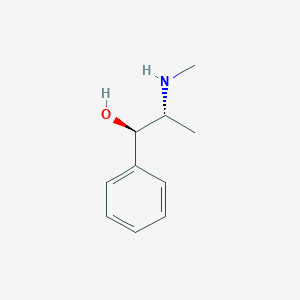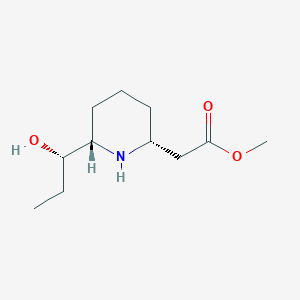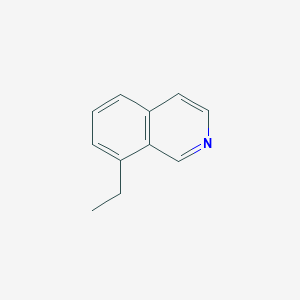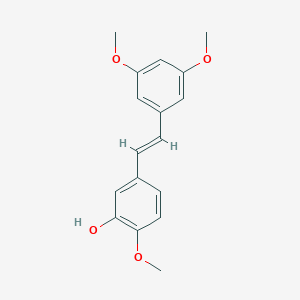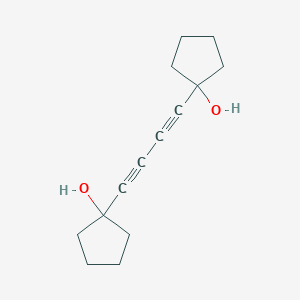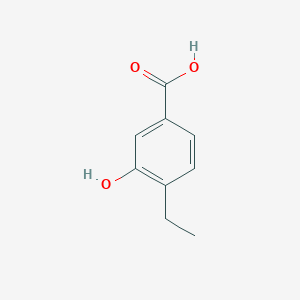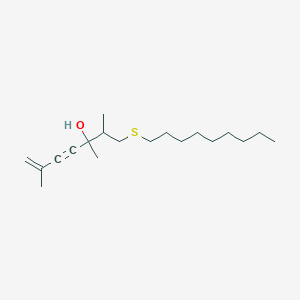![molecular formula C10H15N B034847 Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- CAS No. 104516-97-4](/img/structure/B34847.png)
Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-, also known as norbornane-2-carbonitrile, is a bicyclic organic compound that contains a nitrile functional group. This compound has attracted attention from researchers due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- has been studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its antitumor, antiviral, and antibacterial properties. In addition, it has been studied as a potential drug for the treatment of Alzheimer's disease and other neurological disorders. In the agrochemical industry, this compound has been studied as a potential herbicide and insecticide. In materials science, it has been investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of enzymes or the modulation of cellular signaling pathways.
Biochemische Und Physiologische Effekte
Studies have shown that bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- has a variety of biochemical and physiological effects. In vitro studies have shown that this compound exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to have antiviral activity against HIV-1 and herpes simplex virus type 1. Studies have also suggested that this compound may have neuroprotective effects and could be a potential treatment for Alzheimer's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- in lab experiments is its relatively simple synthesis method. In addition, this compound has been shown to have a variety of biological activities, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-. One area of research could focus on the development of new synthetic methods for this compound, which could improve its yield and purity. In addition, further studies could investigate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research could also focus on the development of new materials based on bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-, which could have unique properties and applications in various fields.
Synthesemethoden
Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- can be synthesized through a variety of methods, including the reaction of norbornene with cyanogen bromide or cyanogen chloride, or the reaction of norbornene with sodium cyanide in the presence of a catalyst such as copper(II) chloride. Another method involves the reaction of norbornene with acrylonitrile in the presence of a Lewis acid catalyst such as boron trifluoride.
Eigenschaften
CAS-Nummer |
104516-97-4 |
|---|---|
Produktname |
Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl- |
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
1,3-dimethylbicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C10H15N/c1-7-8-3-4-10(2,5-8)9(7)6-11/h7-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
BDYGNAKOXIGYCJ-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C2)(C1C#N)C |
Kanonische SMILES |
CC1C2CCC(C2)(C1C#N)C |
Piktogramme |
Irritant |
Synonyme |
Bicyclo2.2.1heptane-2-carbonitrile, 1,3-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



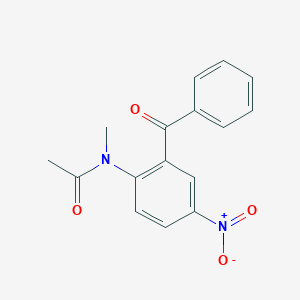
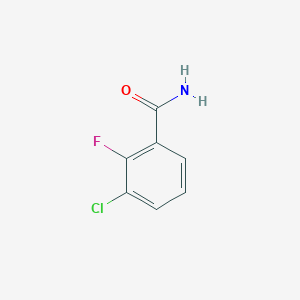
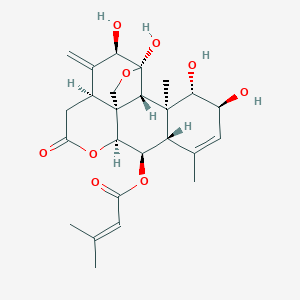
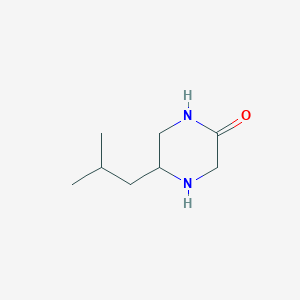
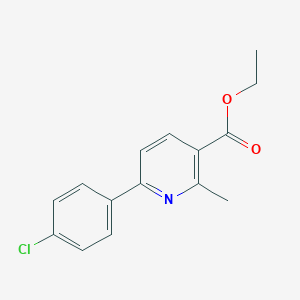
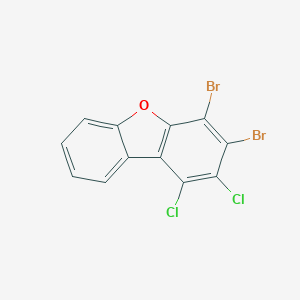
![4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B34781.png)
